molecular formula C27H22N2O6S4 B333180 DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B333180
M. Wt: 598.7 g/mol
InChI Key: NDRDSUVUUAUUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of benzothiazole, quinoline, and dithiole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step reactions. The process begins with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling and subsequent functionalization to introduce the dithiole and carboxylate groups. Common reagents used in these reactions include acid chlorides, amines, and thiols, with solvents such as dimethylformamide (DMF) and reaction conditions that may involve elevated temperatures and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its combination of these three distinct moieties, which endows it with a unique set of chemical and biological properties.

Properties

Molecular Formula

C27H22N2O6S4

Molecular Weight

598.7 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H22N2O6S4/c1-27(2)22(36)19(25-38-20(23(31)33-3)21(39-25)24(32)34-4)14-9-5-7-11-16(14)29(27)18(30)13-35-26-28-15-10-6-8-12-17(15)37-26/h5-12H,13H2,1-4H3

InChI Key

NDRDSUVUUAUUGW-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)COC4=NC5=CC=CC=C5S4)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)COC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

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